4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound characterized by a benzene ring substituted with a cyano group (-CN), a trifluoromethyl group (-CF₃), and a sulfonyl chloride group (-SO₂Cl). This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-cyano-3-(trifluoromethyl)benzene-1-sulfonic acid.
Reaction Conditions: The sulfonic acid is treated with thionyl chloride (SOCl₂) to convert the sulfonic acid group to sulfonyl chloride. The reaction is usually carried out under reflux conditions with an appropriate solvent such as dichloromethane (DCM).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure sulfonyl chloride compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and large-scale distillation units to ensure efficient and cost-effective synthesis. The use of automated systems and real-time monitoring can help maintain product quality and consistency.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Aqueous ammonia (NH₃) or primary amines.
Major Products Formed:
Oxidation: 4-Cyano-3-(trifluoromethyl)benzoic acid.
Reduction: 4-Amino-3-(trifluoromethyl)benzonitrile.
Substitution: Sulfonamide derivatives.
Mechanism of Action
Target of Action
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound that is often used as a pharmaceutical intermediate
Mode of Action
It is known to be used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .
Biochemical Pathways
Its role in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole suggests that it may be involved in the biochemical pathways related to these compounds .
Result of Action
Its role in the synthesis of other compounds suggests that it may have a significant impact on the molecular and cellular level .
Action Environment
The action of this compound can be influenced by various environmental factors. It is a moisture-sensitive compound and should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is soluble in organic solvents such as dimethylformamide (DMF) and acetonitrile, and can react with a small amount of solvents like water to form ammonia fog .
Scientific Research Applications
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of new drugs, particularly those targeting specific biological pathways.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
4-Cyano-3-(trifluoromethyl)aniline
4-Cyano-3-(trifluoromethyl)benzoic acid
4-Amino-3-(trifluoromethyl)benzonitrile
Uniqueness: 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to its combination of cyano, trifluoromethyl, and sulfonyl chloride groups, which provide distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO2S/c9-16(14,15)6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHLEJBYHQQAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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